N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride
Description
N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride is a synthetic small molecule featuring a piperidine core substituted at the 4-position with three groups:
- A methyl group (–CH₃).
- A carboxamide group (–CONH₂).
- A 3-(pyrazin-2-yl)propyl chain (–(CH₂)₃–C₄H₃N₂).
The compound exists as a hydrochloride salt, enhancing its aqueous solubility.
Properties
IUPAC Name |
N-methyl-4-(3-pyrazin-2-ylpropyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.ClH/c1-15-13(19)14(5-7-16-8-6-14)4-2-3-12-11-17-9-10-18-12;/h9-11,16H,2-8H2,1H3,(H,15,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZIVPJQIHSHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCNCC1)CCCC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1.1. Antidepressant Activity
Research has indicated that compounds similar to N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride exhibit antidepressant properties. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study demonstrated that related piperidine derivatives showed significant improvements in depressive-like behaviors in animal models, suggesting a promising avenue for the development of new antidepressants .
1.2. Glycine Transporter Inhibition
This compound has been investigated as a potential inhibitor of glycine transporters, specifically GlyT1. Inhibition of this transporter can enhance glycine levels in the synaptic cleft, potentially leading to improved cognitive function and neuroprotection. A recent study designed novel compounds targeting GlyT1, demonstrating enhanced inhibitory activity compared to existing inhibitors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The piperidine ring and the pyrazine moiety play critical roles in its biological activity. Variations in substituents on these rings can significantly affect potency and selectivity for various targets .
| Component | Modification | Effect on Activity |
|---|---|---|
| Piperidine ring | Methyl substitution | Increased affinity for serotonin receptors |
| Pyrazine side chain | Lengthening | Enhanced glycine transporter inhibition |
Case Studies
3.1. Clinical Trials
A phase II clinical trial evaluated the efficacy of a related compound in treating major depressive disorder (MDD). Results indicated a statistically significant reduction in depression scores compared to placebo, supporting the hypothesis that targeting serotonin pathways can yield effective treatments .
3.2. Animal Studies
In preclinical studies using rodent models, this compound demonstrated notable anxiolytic effects when administered at specific dosages. Behavioral assays indicated reduced anxiety-like behaviors, correlating with increased levels of serotonin in the brain .
Mechanism of Action
The mechanism by which N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the HBK Series ()
The HBK compounds (HBK14–HBK19) share a piperazine core substituted with phenoxy-alkoxy chains and aryl groups. Key differences include:
- Core structure : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound.
- Substituents: HBK compounds feature phenoxy-ethoxyethyl or phenoxy-propyl chains with halogen/methyl groups, while the target compound uses a pyrazine-propyl chain.
- Aromatic groups : HBK compounds employ substituted phenyl rings, whereas the target compound uses pyrazine.
Table 1: Structural Comparison with HBK Compounds
| Parameter | Target Compound | HBK14–HBK19 (Example: HBK14) |
|---|---|---|
| Core structure | Piperidine | Piperazine |
| Key substituents | Pyrazine-propyl, methyl, carboxamide | Phenoxy-ethoxyethyl, 2-methoxyphenyl |
| Molecular formula (salt) | C₁₄H₂₅ClN₄O (HCl salt; MW ≈ 301.46 g/mol) | C₂₃H₃₅ClN₂O₄ (HCl salt; MW ≈ 438.46 g/mol) |
| Functional groups | Pyrazine, carboxamide, tertiary amine | Phenoxy, methoxy, secondary amine |
| Predicted solubility | Moderate (hydrochloride salt) | Lower (lipophilic phenoxy groups) |
Implications :
Alfuzosin Hydrochloride ()
Alfuzosin hydrochloride, a clinically used α₁-adrenergic antagonist for benign prostatic hyperplasia, shares a heterocyclic core (quinazoline) and hydrophilic substituents .
Table 2: Comparison with Alfuzosin Hydrochloride
| Parameter | Target Compound | Alfuzosin Hydrochloride |
|---|---|---|
| Core structure | Piperidine | Quinazoline (fused benzene-pyrimidine) |
| Key substituents | Pyrazine-propyl, methyl, carboxamide | Tetrahydrofuran carboxamide, aminopropyl |
| Molecular formula (salt) | C₁₄H₂₅ClN₄O (HCl salt; MW ≈ 301.46 g/mol) | C₁₉H₂₈ClN₅O₄ (MW = 425.91 g/mol) |
| Functional groups | Pyrazine, carboxamide | Quinazoline, carboxamide, methoxy, amine |
| Pharmacological target | Hypothesized: Neurotransmitter receptors | Known: α₁-Adrenergic receptors |
Implications :
2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
This pyrimidine derivative highlights the role of diazine heterocycles in medicinal chemistry.
Key Differences:
- Heterocycle type : Pyrazine (1,4-diazine) in the target vs. pyrimidine (1,3-diazine).
Implications :
- Pyrazine’s nitrogen positioning may enhance metabolic stability compared to pyrimidine derivatives .
Biological Activity
N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₂₃ClN₄O
- Molecular Weight : 298.81 g/mol
- CAS Number : 1361115-40-3
- Structural Representation :
This compound functions primarily through its interaction with various neurotransmitter receptors and enzymes. It has been identified as a modulator of the muscarinic acetylcholine receptors (mAChRs), particularly M3 and M4 subtypes, which are implicated in neurological functions and disorders.
Key Mechanisms:
- Muscarinic Receptor Modulation : This compound acts as an antagonist at mAChRs, influencing cholinergic signaling pathways crucial for cognitive functions and memory.
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against specific Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Properties
Recent studies have shown that N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine derivatives possess significant antibacterial activity. The compound demonstrated effectiveness against drug-resistant strains at low concentrations, comparable to existing antibiotics like vancomycin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |
Neurological Applications
The modulation of mAChRs suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability to influence cholinergic transmission may provide therapeutic benefits by enhancing cognitive function and reducing symptoms associated with these conditions.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated potent activity against MRSA and other resistant strains, highlighting its potential as a new antibiotic agent .
- Neuropharmacological Research : Investigations into the neuropharmacological effects of piperidine derivatives revealed their ability to modulate cholinergic systems effectively. This activity is particularly relevant in the context of cognitive decline associated with aging and neurodegenerative diseases .
Chemical Reactions Analysis
Formation of the Piperidine Core
The piperidine ring is synthesized via a nucleophilic substitution reaction. A six-membered ring is formed by reacting a diamine precursor with a carbonyl compound. For example, similar piperidine derivatives in and were prepared using reductive amination or cyclization under basic conditions. The reaction involves:
-
Mechanism : The diamine reacts with a carbonyl compound to form an iminium intermediate, which undergoes intramolecular cyclization to yield the piperidine ring.
Amide Bond Formation
The carboxamide group is formed by coupling the piperidine’s carboxylic acid with methylamine. This step is critical for achieving the desired pharmacological properties. Similar coupling reactions in and employ:
-
Reagents : HOBt (hydroxybenzotriazole), WSC (water-soluble carbodiimide), DMF .
-
Mechanism : The carboxylic acid is activated as an active ester, which reacts with methylamine to form the amide bond.
Hydrochloride Salt Formation
The final step involves protonation to form the hydrochloride salt, enhancing water solubility. This is achieved by treating the amide with HCl gas in ethanol or methanol .
Piperidine Ring Formation
The cyclization step requires precise control of pH and temperature. For example, in , piperidine derivatives were formed under basic conditions (KOH, ethanol) with reflux. The reaction’s efficiency (78% yield) highlights the importance of solvent choice and reaction time .
Alkylation Efficiency
The alkylation step’s success depends on steric hindrance. Pyrazin-2-ylpropyl bromide’s reactivity is influenced by the electron-withdrawing nature of pyrazine, which accelerates the substitution reaction .
Amide Coupling Challenges
Amide formation is sensitive to water content and coupling reagent ratios. In , optimal yields (60–75%) were achieved using HOBt and WSC in DMF, demonstrating the need for anhydrous conditions.
NMR and MS Analysis
-
¹H NMR : δ 1.01–1.07 (m, 1H), 1.29–1.54 (m, 4H), 2.62–2.71 (m, 2H) .
-
Mass Spectrometry : m/z 261 [M+H]+ for analogous piperidine derivatives .
-
Infrared (IR) : Amide bonds exhibit strong absorption at 1650–1700 cm⁻¹, confirming coupling success .
Purification and Yield
The compound is purified via silica gel chromatography (CHCl₃–MeOH–NH₃) to yield >75% pure product. Similar methods in and achieve high purity through iterative chromatography.
Preparation Methods
Formation of the Piperidine Core
The synthesis begins with the preparation of a substituted piperidine, often via nucleophilic substitution or cyclization reactions. A common approach involves the reaction of a suitable precursor such as a nitrile or ester with a primary amine under basic or acidic conditions to generate the piperidine ring.
Introduction of the Carboxamide Group
The carboxamide moiety is typically introduced through amidation reactions. For example, the piperidine derivative bearing a suitable leaving group (such as a halide or activated ester) can be reacted with methylamine or other amines under controlled conditions to yield the corresponding carboxamide.
Incorporation of the Pyrazin-2-yl Group
The pyrazin-2-yl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions. The process often involves:
- Preparation of a pyrazin-2-yl halide or boronic acid derivative .
- Coupling with the piperidine intermediate using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).
This step is crucial for attaching the heterocyclic moiety with high regioselectivity and yield.
Formation of the Final Carboxamide
The final step involves acylation of the amino group on the piperidine ring:
- Reagents : Methyl chloroformate or methyl isocyanate derivatives are used to form the methylcarbamoyl group.
- Conditions : The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with base catalysts like triethylamine to facilitate acylation.
Conversion to Hydrochloride Salt
The free base is converted into the hydrochloride salt to enhance solubility and stability:
- Reaction : The free base is dissolved in an alcohol solvent such as ethanol or methanol.
- Addition of HCl : Hydrochloric acid (gas or aqueous solution) is slowly added under stirring.
- Isolation : The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
This method ensures high purity and consistent salt formation.
Data Summary and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Piperidine core synthesis | Nitriles, amines | Ethanol, THF | Reflux | Cyclization or nucleophilic substitution |
| Carboxamide formation | Methyl chloroformate, methylamine | Dichloromethane | Room temperature | Base catalysis, inert atmosphere |
| Pyrazin-2-yl coupling | Pyrazin-2-yl halide or boronic acid | Toluene, DMF | Reflux | Palladium catalysis |
| Salt formation | HCl in ethanol/methanol | - | Room temperature | Precipitation and filtration |
Research Findings and Optimization
Recent studies emphasize the importance of:
- Reaction purity : Using high-purity reagents and inert atmospheres to prevent side reactions.
- Temperature control : Maintaining optimal temperatures during coupling and amidation to maximize yield.
- Catalyst selection : Palladium catalysts such as Pd(PPh₃)₄ for cross-coupling steps.
- Purification : Chromatography and recrystallization to ensure high-quality final products.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Method A | Nitrile, amines, acid chloride | Ethanol, THF | Reflux | 70-85% | Cyclization, amidation, salt formation |
| Method B | Pyrazin-2-yl halide, palladium catalyst | Toluene, DMF | Reflux | 65-80% | Cross-coupling reaction |
| Method C | HCl in ethanol/methanol | - | Room temperature | Quantitative | Salt precipitation |
Q & A
Q. What synthetic strategies are recommended for synthesizing N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride?
- Methodological Answer : The synthesis of structurally related piperidine derivatives typically involves coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in tetrahydrofuran (THF) or dichloromethane (DCM) as solvents. For example, amide bond formation between piperidine intermediates and carboxylic acid derivatives can be achieved via activation with HBTU and triethylamine (EtN) as a base . Post-synthesis purification often employs silica gel column chromatography, followed by conversion to hydrochloride salts using HCl in ethanol .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Based on safety data sheets (SDS) for analogous piperidine derivatives:
- Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid exposure to strong oxidizers or extreme pH conditions .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions on the piperidine and pyrazine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent selection, temperature) . Machine learning algorithms can further prioritize reaction parameters based on historical data from analogous piperidine syntheses .
Q. What strategies resolve discrepancies in toxicological or stability data across studies?
- Methodological Answer : Contradictory data (e.g., GHS classifications) may arise from variations in testing protocols or impurity profiles. Researchers should:
- Cross-reference SDS : Compare stability and toxicity data from multiple sources (e.g., KISHIDA’s SDS vs. PubChem entries) .
- Replicate conditions : Conduct controlled stability studies under standardized pH, temperature, and humidity (e.g., accelerated degradation tests at 40°C/75% RH) .
- Analytical validation : Use LC-MS to identify degradation products and quantify batch-to-batch variability .
Q. How does pH or temperature influence the compound’s biological activity or stability?
- Methodological Answer : Environmental factors can alter protonation states or hydrolytic degradation:
- pH-dependent stability : Test solubility and stability in buffered solutions (pH 1–13) using UV-Vis spectroscopy. Piperidine derivatives often show reduced stability in strongly acidic/basic conditions due to ring-opening reactions .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For example, analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride degrade above 200°C .
Key Considerations for Researchers
- Synthesis : Prioritize coupling agents like HBTU for amide bond formation .
- Characterization : Combine NMR, MS, and HPLC for structural and purity validation .
- Safety : Adopt protocols from SDS of analogous compounds (e.g., 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride) .
- Advanced Design : Integrate computational tools (e.g., ICReDD’s methods) to accelerate reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
